N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)17-11-12-21(14-17)19(22)20-13-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKTLPLKCGUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 3-(4-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide with key analogs from the literature, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Pyrrolidine Carboxamide Derivatives
*XlogP estimated using analogous structures.
†Predicted via computational tools based on benzyl and 4-methoxyphenyl groups.
‡Estimated from structural similarity to reported values.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s benzyl group likely increases lipophilicity (predicted XlogP ~3.2) compared to 8c (XlogP ~2.8), which has a polar coumarin moiety. This aligns with trends in , where piperazine and indole groups reduce lipophilicity (XlogP 3.1) compared to purely aromatic substituents .
- The azo-functionalized compound () exhibits lower XlogP (~2.5) due to its planar, conjugated azo group, which may enhance solubility .
Synthetic Yields :
- Yields for pyrrolidine carboxamides vary significantly: 8c (45%) and 8f (34%) in vs. 65% for the azo derivative (). Steric hindrance from the benzyl group in the target compound may reduce yields compared to smaller substituents like cyclohexyl (8g, 68%) .
Hydrogen Bonding Capacity: The target compound’s two hydrogen bond donors and four acceptors are comparable to 8c (2/6) and (2/5).
Spectroscopic and Crystallographic Comparisons
- NMR Spectroscopy :
The target’s benzyl group would likely produce aromatic proton signals near δ 7.3–7.5 (similar to 8c’s 4-methoxyphenyl protons at δ 6.98–7.93 in ). Coumarin-containing analogs () show distinct downfield shifts for carbonyl groups (e.g., IR ~1690 cm⁻¹), absent in the target compound . - For example, 8c’s crystal structure (space group P1̄) was resolved using SHELXL, a program widely employed for small-molecule refinement .
Biological Activity
N-benzyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
1. Chemical Structure and Properties
This compound features a pyrrolidine core, which is substituted with a benzyl group and a 4-methoxyphenyl moiety. The presence of these functional groups influences its biological activity, particularly in interactions with various molecular targets.
Molecular Formula: CHNO\
Molecular Weight: 286.37 g/mol
The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Properties: Research indicates that this compound may possess anticancer activity by affecting cell proliferation and survival pathways. It has been studied for its ability to induce cytotoxicity in cancer cell lines .
3.1 Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to have an IC value in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-436) and pancreatic cancer cells (e.g., CAPAN-1) .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-436 | 17.4 |
| CAPAN-1 | 19.8 |
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Although specific IC values were not universally reported, it was noted that the compound showed effectiveness in inhibiting bacterial growth, warranting further investigation into its potential as an antimicrobial agent.
4.1 Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry reported that derivatives of compounds similar to this compound exhibited potent PARP inhibition, with some showing IC values as low as 10 nM against PARP-1 and PARP-2 . This suggests that this compound could be a promising lead for developing new PARP inhibitors.
4.2 Neuropharmacological Potential
Research has also indicated potential neuropharmacological applications for compounds within this structural class. For example, similar compounds have been studied for their inhibitory effects on monoamine oxidase (MAO), which is relevant for treating depression and neurodegenerative disorders .
5. Conclusion
This compound shows promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatment. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential across various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
